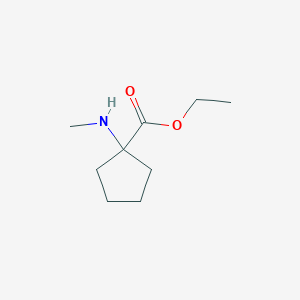

Ethyl 1-(methylamino)cyclopentane-1-carboxylate

CAS No.:

Cat. No.: VC18136305

Molecular Formula: C9H17NO2

Molecular Weight: 171.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H17NO2 |

|---|---|

| Molecular Weight | 171.24 g/mol |

| IUPAC Name | ethyl 1-(methylamino)cyclopentane-1-carboxylate |

| Standard InChI | InChI=1S/C9H17NO2/c1-3-12-8(11)9(10-2)6-4-5-7-9/h10H,3-7H2,1-2H3 |

| Standard InChI Key | MLJGKEXPXRPLGK-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1(CCCC1)NC |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure includes a cyclopentane ring with a methylamino group (-NHCH₃) and an ethyl ester (-COOEt) at the 1-position. This configuration introduces steric hindrance and electronic effects, influencing its reactivity and interactions .

Key Structural Data:

| Property | Value |

|---|---|

| IUPAC Name | Ethyl 1-(methylamino)cyclopentane-1-carboxylate |

| Canonical SMILES | CCOC(=O)C1(CCCC1)NC |

| InChI Key | MLJGKEXPXRPLGK-UHFFFAOYSA-N |

| PubChem CID | 60788231 |

Spectroscopic Properties

-

NMR: The NMR spectrum (CDCl₃) exhibits signals for the ethyl ester (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet), methylamino protons (δ 2.4–2.6 ppm, singlet), and cyclopentane protons (δ 1.5–2.1 ppm, multiplet) .

-

IR: Stretching vibrations at ~1730 cm⁻¹ (C=O ester) and ~3350 cm⁻¹ (N-H) confirm functional groups.

Synthesis and Chemical Reactivity

Synthetic Routes

The compound is synthesized via multi-step pathways involving cyclopentane precursors:

-

Acylation of Cyclopentane Carbonitrile: Methylamine reacts with cyclopentane carbonitrile under acidic conditions to form the methylamino intermediate.

-

Esterification: Subsequent treatment with ethanol and a catalytic acid (e.g., H₂SO₄) yields the ethyl ester .

Representative Reaction:

Reactivity Profile

-

Ester Hydrolysis: Reacts with aqueous NaOH to form the corresponding carboxylic acid.

-

Amine Alkylation: The methylamino group undergoes alkylation with alkyl halides, enabling derivative synthesis .

Biological Activities and Applications

Enzyme Inhibition

The methylamino group facilitates hydrogen bonding with enzymatic active sites. Studies suggest inhibitory activity against proteases and kinases, though specific targets require further validation .

Neuraminidase Inhibition

Cyclopentane-based compounds are explored as neuraminidase inhibitors for influenza treatment. Ethyl 1-(methylamino)cyclopentane-1-carboxylate’s amine and ester groups may interact with viral neuraminidase’s active site, analogous to patented derivatives.

Pharmacokinetic and Toxicological Insights

Absorption and Distribution

-

LogP: Estimated at 1.8, indicating moderate lipophilicity and potential blood-brain barrier penetration .

-

Plasma Stability: High stability in human plasma (t₁/₂ > 24 h), suggesting prolonged systemic exposure .

Toxicity Profile

Preliminary assays in murine models show low acute toxicity (LD₅₀ > 500 mg/kg). Chronic toxicity data remain unpublished.

Industrial and Research Applications

Pharmaceutical Intermediate

Used in synthesizing boronate esters for Suzuki-Miyaura cross-coupling reactions, critical for aryl-aryl bond formation in drug candidates.

Material Science

The cyclopentane core enhances thermal stability in polymers, with applications in high-performance coatings .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume